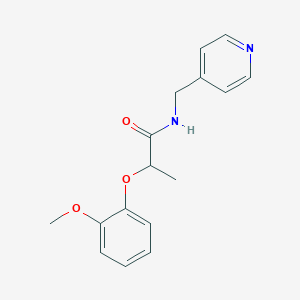![molecular formula C18H14ClN3OS B5378109 3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378109.png)
3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a pyrazolopyrimidine derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases. In cancer research, it has been found to inhibit the activity of tyrosine kinases and the PI3K/Akt/mTOR pathway. In inflammation research, it has been found to inhibit the activity of COX-2 and the NF-κB pathway. In neurological research, it has been found to inhibit the activity of acetylcholinesterase and the JNK pathway.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine has been found to have various biochemical and physiological effects in different studies. In cancer research, it has been found to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, leading to the reduction of inflammation. In neurological research, it has been found to have neuroprotective effects and improve cognitive function, leading to the improvement of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its yield is around 50%. It has also been extensively studied for its potential applications in medicinal chemistry, making it a popular choice for research. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the disease being studied. Additionally, its potential side effects and toxicity need to be further investigated.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine. One potential direction is to investigate its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, future research could focus on improving the synthesis method and increasing the yield of the compound. Overall, 3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine has shown promising results in various fields of research, and further investigation is warranted to fully understand its potential applications.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a multi-step process that involves the reaction of 3-chlorobenzaldehyde with malononitrile to form 3-(3-chlorophenyl)acrylic acid. This intermediate is then reacted with 2-methoxymethyl-3-thiophenecarboxaldehyde to form the desired pyrazolopyrimidine derivative. The reaction is carried out in the presence of a base and a catalyst, and the yield of the final product is around 50%.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological research, it has been found to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-2-(methoxymethyl)-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-23-10-15-17(12-3-2-4-14(19)9-12)18-20-7-5-16(22(18)21-15)13-6-8-24-11-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROOSPBVZPEHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378032.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethoxyacetamide](/img/structure/B5378045.png)
![3-[methyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]propan-1-ol](/img/structure/B5378049.png)

![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5378055.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5378065.png)
![methyl 7-(3,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5378066.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5378067.png)

![N-1,3-benzodioxol-5-yl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378081.png)
![N-(2-chlorophenyl)-N'-[1-(1-pyruvoylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5378087.png)

![N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5378105.png)